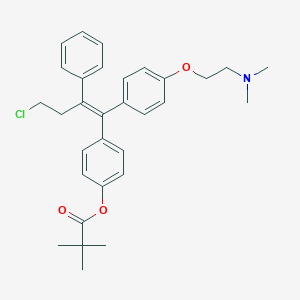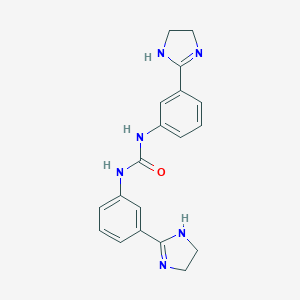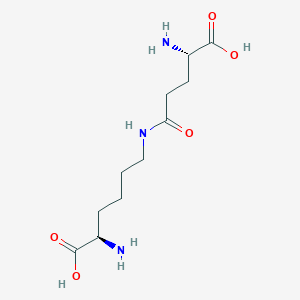
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained widespread use in scientific research applications. BODIPY has a unique structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for fluorescence imaging and tracking of biological molecules.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is based on its ability to absorb light energy and emit it as fluorescence. The fluorescence properties of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- are highly dependent on its environment, including pH, polarity, and viscosity. This makes it an ideal tool for studying the behavior of biological molecules in different cellular environments.
Biochemical and physiological effects:
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has no known biochemical or physiological effects on living organisms. It is highly stable and non-toxic, making it an ideal tool for studying the behavior of biological molecules in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is its high stability and resistance to photobleaching, which makes it an ideal tool for long-term fluorescence imaging. However, its fluorescence properties are highly dependent on its environment, which can limit its use in certain applications. Additionally, 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is relatively expensive compared to other fluorescent dyes, which can limit its use in some labs.
Direcciones Futuras
There are many potential future directions for the use of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- in scientific research. One area of focus is the development of new biosensors for the detection of specific analytes. Another area of focus is the development of new imaging techniques that can take advantage of the unique properties of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-. Additionally, there is ongoing research into the use of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- in drug delivery and cancer treatment.
Métodos De Síntesis
The synthesis of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- involves the reaction of a pyrrole with a boron-containing reagent. The tert-butyl and methoxy groups are then added to the molecule to enhance its solubility and stability. The final step involves the addition of trifluoromethyl groups to the molecule, which further enhances its fluorescence properties.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and bioimaging. It is commonly used to label and track biological molecules such as proteins, lipids, and nucleic acids. 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is also used in the development of biosensors for the detection of various analytes, including glucose, ATP, and pH.
Propiedades
Número CAS |
100991-78-4 |
|---|---|
Fórmula molecular |
C11H17BF6O3 |
Peso molecular |
322.05 g/mol |
Nombre IUPAC |
6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BF6O3/c1-5-19-12-20-7(8(2,3)4)6-9(21-12,10(13,14)15)11(16,17)18/h7H,5-6H2,1-4H3 |
Clave InChI |
WQBJAVALEDDXNF-UHFFFAOYSA-N |
SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
SMILES canónico |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
Sinónimos |
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)





![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)



